Benzonitrile, 3-methyl-4-(1-methylethoxy)-
Description
Chemical Structure: The compound Benzonitrile, 3-methyl-4-(1-methylethoxy)- (CAS: 610797-50-7) is a substituted benzonitrile derivative with a methyl group at the 3-position and a 1-methylethoxy (isopropoxy) group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₃NO, and its calculated molecular weight is 175.22 g/mol .
Functional Significance:
The nitrile (-C≡N) group imparts polarity and reactivity, while the methyl and isopropoxy substituents influence steric bulk, solubility, and electronic properties. Such derivatives are often explored in pharmaceuticals, agrochemicals, and materials science due to their tunable functional groups .
Properties
IUPAC Name |
3-methyl-4-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZZOEOIOLTOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-methyl-4-(1-methylethoxy)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Benzonitrile, 3-methyl-4-(1-methylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-methyl-4-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-4-isopropoxybenzoic acid or 3-Methyl-4-isopropoxybenzaldehyde.
Reduction: 3-Methyl-4-isopropoxybenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzonitrile, 3-methyl-4-(1-methylethoxy)- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzonitrile, 3-methyl-4-(1-methylethoxy)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group allows for potential interactions with nucleophilic sites, while the isopropoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Substituent Effects and Structural Analysis
Substituted benzonitriles exhibit diverse properties based on the nature and position of substituents:
Key Comparisons:
Electronic Effects: Electron-Withdrawing Groups (EWGs): The nitro group in 3-Methoxy-4-nitrobenzonitrile increases polarity and reactivity, making it suitable for electrophilic substitution reactions . Electron-Donating Groups (EDGs): The dimethylamino group in 3M4AB-CN enhances fluorescence under electric fields due to charge transfer interactions . Mixed Effects: The isopropoxy group in the target compound is mildly electron-donating via the oxygen atom but introduces steric hindrance, balancing reactivity and solubility .
Physical Properties: Solubility: The isopropyl group in 4-(1-methylethyl)benzonitrile reduces polarity, favoring solubility in non-polar solvents, while the isopropoxy group in the target compound may improve compatibility with polar aprotic solvents . Melting Points: Nitro-substituted derivatives (e.g., 3-Methoxy-4-nitrobenzonitrile) exhibit higher melting points due to strong intermolecular interactions .
Applications: Pharmaceuticals: Nitro and methoxy derivatives are intermediates in drug synthesis (e.g., antibiotics, antivirals) . Materials Science: 3M4AB-CN is studied for its nonlinear optical properties under electric fields, relevant to display technologies . Agrochemicals: Alkyl-substituted derivatives like 4-(1-methylethyl)benzonitrile are used in herbicides and pesticides .
Safety and Toxicity: Benzonitrile derivatives generally exhibit toxicity, with hazards including acute oral toxicity (e.g., Benzeneacetonitrile, 4-hydroxy-2-methoxy- in ) and respiratory irritation .
Research Findings and Data
- Electronic Polarizability: Cyano-substituted aromatics like benzonitrile derivatives are critical in mesogenic materials due to their high polarizability, which is modulated by substituents like nitro or alkoxy groups .
- Synthetic Routes : Derivatives with alkoxy chains (e.g., 4-[[(2-methylhexyl)oxy]methyl]-benzonitrile ) are synthesized via Williamson ether synthesis or nucleophilic aromatic substitution .
- Spectroscopic Behavior : Substituents alter UV-Vis absorption; for example, 3M4AB-CN shows shifted absorption bands under electric fields, a property exploited in optoelectronics .
Biological Activity
Benzonitrile, 3-methyl-4-(1-methylethoxy)-, with the molecular formula C11H13NO, is a notable organic compound due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
Benzonitrile, 3-methyl-4-(1-methylethoxy)- features a methyl group at the third position and an isopropoxy group at the fourth position of the benzene ring. This configuration influences its chemical reactivity and biological interactions.
Chemical Information:
| Property | Value |
|---|---|
| IUPAC Name | 3-methyl-4-propan-2-yloxybenzonitrile |
| Molecular Formula | C11H13NO |
| CAS Number | 610797-50-7 |
Synthesis Methods
The synthesis of Benzonitrile, 3-methyl-4-(1-methylethoxy)- can be performed using several methods. A common approach involves the reaction of 3-methyl-4-hydroxybenzonitrile with isopropyl bromide in the presence of a base like potassium carbonate, typically in dimethylformamide (DMF) at elevated temperatures.
The biological activity of Benzonitrile, 3-methyl-4-(1-methylethoxy)- is largely attributed to its interaction with various molecular targets. The nitrile group allows for potential interactions with nucleophilic sites in enzymes or receptors, while the isopropoxy group enhances lipophilicity and membrane permeability, facilitating cellular uptake and interaction.
Research Findings
Several studies have investigated the biological effects of this compound:
- Antiviral Activity : In related compounds, structure-activity relationship (SAR) studies indicated that derivatives of benzonitrile exhibited significant antiviral activity against Hepatitis C Virus (HCV), primarily inhibiting virus entry into host cells .
- Enzyme Interaction Studies : Research has shown that benzonitrile derivatives can act as inhibitors or activators of specific enzymes, altering their catalytic activities. This suggests potential applications in drug development targeting various diseases.
Case Study 1: Antiviral Efficacy
A study focusing on benzonitrile derivatives found that certain compounds exhibited high potency against HCV at low nanomolar concentrations. The mechanism was linked to their ability to inhibit viral entry into host cells .
Case Study 2: Enzyme Inhibition
Another investigation highlighted the inhibitory effects of benzonitrile derivatives on enzymes involved in metabolic pathways. These interactions were analyzed through molecular docking studies, confirming strong binding affinities to target enzymes .
Comparative Analysis with Similar Compounds
The biological activity of Benzonitrile, 3-methyl-4-(1-methylethoxy)- can be compared to other similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-Methylbenzonitrile | Moderate enzyme inhibition | Lacks isopropoxy group |
| 4-Isopropoxybenzonitrile | Variable activity | Different substitution pattern |
| 3-Methyl-4-methoxybenzonitrile | Lower lipophilicity | Contains methoxy instead of isopropoxy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
